molecular formula C16H14ClN3O B15086855 3-(3-(Chloromethyl)-1-methyl-1H-pyrazol-5-yl)-2-phenoxypyridine

3-(3-(Chloromethyl)-1-methyl-1H-pyrazol-5-yl)-2-phenoxypyridine

Cat. No.: B15086855
M. Wt: 299.75 g/mol
InChI Key: IILNIMSWFVXAHY-UHFFFAOYSA-N
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Description

3-(3-(Chloromethyl)-1-methyl-1H-pyrazol-5-yl)-2-phenoxypyridine is a complex organic compound that features a pyrazole ring substituted with a chloromethyl group and a phenoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Chloromethyl)-1-methyl-1H-pyrazol-5-yl)-2-phenoxypyridine typically involves multi-step organic reactions. One common method includes the chloromethylation of a pyrazole derivative followed by coupling with a phenoxypyridine compound. The reaction conditions often require the use of catalysts such as zinc iodide (ZnI2) and solvents like dichloromethane (CH2Cl2) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Chloromethyl)-1-methyl-1H-pyrazol-5-yl)-2-phenoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

3-(3-(Chloromethyl)-1-methyl-1H-pyrazol-5-yl)-2-phenoxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(Chloromethyl)-1-methyl-1H-pyrazol-5-yl)-2-phenoxypyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(Chloromethyl)-1-methyl-1H-pyrazol-5-yl)-2-phenoxypyridine is unique due to its combination of a pyrazole ring and a phenoxypyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C16H14ClN3O

Molecular Weight

299.75 g/mol

IUPAC Name

3-[5-(chloromethyl)-2-methylpyrazol-3-yl]-2-phenoxypyridine

InChI

InChI=1S/C16H14ClN3O/c1-20-15(10-12(11-17)19-20)14-8-5-9-18-16(14)21-13-6-3-2-4-7-13/h2-10H,11H2,1H3

InChI Key

IILNIMSWFVXAHY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CCl)C2=C(N=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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